molecular formula C14H13N5O3S3 B2921045 2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide CAS No. 1226430-00-7

2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

Cat. No. B2921045
CAS RN: 1226430-00-7
M. Wt: 395.47
InChI Key: ZRNLYIPWVPUSMY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O3S3 and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

2,5-Dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide, as part of a broader class of chemicals, is involved in various synthesis reactions. For instance, a study discusses the synthesis of 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazole-4-carboxylates using related starting materials, showcasing the chemical's role in creating novel compounds under solvent-free conditions (Meziane et al., 1998).

Biological Activities

Notably, derivatives similar to this chemical have been identified as potent inhibitors of the influenza A H5N1 virus. A study demonstrates that furan-carboxamide derivatives, including ones with a 2,5-dimethyl-substituted heterocyclic moiety, exhibit significant anti-influenza activity (Yongshi et al., 2017).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound show potential as corrosion inhibitors. A study highlights the effectiveness of benzothiazole derivatives as inhibitors against steel corrosion in acidic environments, suggesting possible applications in material preservation (Hu et al., 2016).

Anticancer Properties

Certain carboxamide derivatives, closely related to this compound, have shown promising anticancer activities. A study reports on the synthesis and cytotoxic activity of these derivatives, indicating their potential in cancer treatment (Deady et al., 2005).

Antimicrobial and Antitubercular Activity

The compound and its derivatives have also been explored for antimicrobial and antitubercular activities. A study synthesized tetrahydropyrimidine–isatin hybrids, closely related to this compound, and evaluated them as potential antibacterial, antifungal, and anti-tubercular agents (Akhaja & Raval, 2012).

properties

IUPAC Name

2,5-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S3/c1-7-5-9(8(2)22-7)11(21)17-13-18-19-14(25-13)24-6-10(20)16-12-15-3-4-23-12/h3-5H,6H2,1-2H3,(H,15,16,20)(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNLYIPWVPUSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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